molecular formula C12H10N2O3 B1486834 6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol CAS No. 2098088-23-2

6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol

Cat. No. B1486834
M. Wt: 230.22 g/mol
InChI Key: GYDICUMBQBSXRQ-UHFFFAOYSA-N
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Description

The compound “6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The 2,3-Dihydrobenzo[b][1,4]dioxin-2-yl group is a type of dioxin, which are typically aromatic hydrocarbons that consist of two oxygen atoms linked together in the ortho position .


Molecular Structure Analysis

The molecular structure of “6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol” would be expected to feature a pyrimidine ring attached to a dioxin group. The exact structure would depend on the specific locations of these groups .


Physical And Chemical Properties Analysis

Based on the structure, “6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol” is likely to have properties typical of aromatic compounds. These might include a relatively high boiling point and stability due to the delocalized electrons in the aromatic ring .

Scientific Research Applications

Synthesis and Antibacterial Properties

The synthesis of derivatives from pyrimidin-5-ylpropanoic acids, including compounds structurally related to 6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol, has been explored. These compounds have shown potential in the development of new antibacterial agents. The synthesis involves successive reactions of chlorination, amination, and heterocyclization, yielding 4-amino-substituted pyrimidines with demonstrated antibacterial properties (Harutyunyan et al., 2015).

Antimicrobial and Antifungal Activities

Another study reported the synthesis and evaluation of tri-fluorinated chalcones derived from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one. These compounds, including (E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one, were subjected to computational, experimental analysis, and antimicrobial screening. They exhibited notable antimicrobial and antifungal activities, which were attributed to the molecular structure and electronic properties of the chalcones (Shinde et al., 2021).

Inhibitors of Dihydrofolate Reductases

Compounds synthesized with bulky dibenz[b,f]azepine and dibenzo[a,d]-cycloheptene substituents at the 6-position, similar in structure to the core component of 6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol, have been evaluated as inhibitors of dihydrofolate reductases from various pathogens and host organisms. These inhibitors have shown potent activity and selectivity, suggesting their potential in treating infections and diseases caused by Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium (Rosowsky et al., 2000).

B-Raf Kinase Inhibitors for Cancer Therapy

A study on the design, modification, and evaluation of 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives as inhibitors of B-Raf kinase highlights the therapeutic potential of these compounds in cancer treatment. Among them, specific derivatives have shown significant inhibitory activity against B-Raf(V600E) and demonstrated anti-proliferative effects on human melanoma cell lines. This indicates their potential application in the development of novel cancer therapeutics (Yang et al., 2012).

Future Directions

The future directions for research on “6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol” would likely depend on its biological activity. If it shows promising activity in biological assays, it could be further developed as a therapeutic agent .

properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-3-yl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-12-5-8(13-7-14-12)11-6-16-9-3-1-2-4-10(9)17-11/h1-5,7,11H,6H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDICUMBQBSXRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=CC(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol
Reactant of Route 2
6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol
Reactant of Route 3
6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol
Reactant of Route 4
6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol
Reactant of Route 5
6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol
Reactant of Route 6
6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol

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